1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine
CAS No.: 2060749-85-9
Cat. No.: VC5308295
Molecular Formula: C14H12ClF6NO
Molecular Weight: 359.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060749-85-9 |
|---|---|
| Molecular Formula | C14H12ClF6NO |
| Molecular Weight | 359.7 |
| IUPAC Name | [3,5-bis(trifluoromethyl)piperidin-1-yl]-(4-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C14H12ClF6NO/c15-11-3-1-8(2-4-11)12(23)22-6-9(13(16,17)18)5-10(7-22)14(19,20)21/h1-4,9-10H,5-7H2 |
| Standard InChI Key | ISFFIYCFUVRVLY-UHFFFAOYSA-N |
| SMILES | C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine is C₁₄H₁₂ClF₆NO, with a molecular weight of 359.69 g/mol . The IUPAC name, [3,5-bis(trifluoromethyl)piperidin-1-yl]-(4-chlorophenyl)methanone, reflects its substitution pattern: a piperidine ring with trifluoromethyl groups at carbons 3 and 5 and a 4-chlorobenzoyl moiety at the nitrogen atom.
Structural Features
The compound’s stereoelectronic properties are influenced by the strong electron-withdrawing effects of the trifluoromethyl (-CF₃) and 4-chlorobenzoyl groups. These substituents enhance metabolic stability and lipophilicity, critical factors in drug design . The piperidine ring adopts a chair conformation, with the trifluoromethyl groups occupying equatorial positions to minimize steric hindrance .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂ClF₆NO | |
| Molecular Weight | 359.69 g/mol | |
| SMILES | C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F | |
| InChI Key | ISFFIYCFUVRVLY-UHFFFAOYSA-N |
Synthesis and Preparation
The synthesis of 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine typically involves a multi-step process combining piperidine derivatives with fluorinated and aromatic precursors.
General Synthesis Route
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Piperidine Functionalization: A piperidine precursor undergoes sequential trifluoromethylation at positions 3 and 5 using reagents such as trifluoromethyl copper complexes or halogen exchange reactions .
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Benzoylation: The nitrogen atom of the piperidine ring reacts with 4-chlorobenzoyl chloride in the presence of a base (e.g., NaOH or triethylamine) to form the final product .
Patent-Based Synthesis (CN105037252A)
A 2015 Chinese patent outlines a method for synthesizing structurally related N-substituted piperidin-4-one derivatives :
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Condensation Reaction: o-Trifluoromethylbenzaldehyde reacts with N-substituted piperidones under basic conditions (e.g., 40% NaOH) at temperatures below 8°C.
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Purification: The crude product is purified via silica gel chromatography (chloroforMethanol or petroleum ether:ethyl acetate) or recrystallization .
Table 2: Example Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Reactant Ratio | 5:2.5 (aldehyde:piperidone) | |
| Catalyst | 40% NaOH | |
| Reaction Temperature | <8°C | |
| Purification Method | Column chromatography |
Pharmacological and Industrial Challenges
Synthetic Complexity
Introducing trifluoromethyl groups requires specialized reagents (e.g., Ruppert-Prakash reagent) and stringent temperature control, increasing production costs .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the benzoyl and trifluoromethyl groups to optimize potency and selectivity.
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In Vivo Toxicology: Assessing chronic toxicity and metabolic stability in mammalian models.
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Drug Delivery Systems: Exploring liposomal or polymeric carriers to enhance solubility.
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